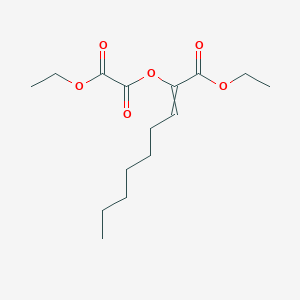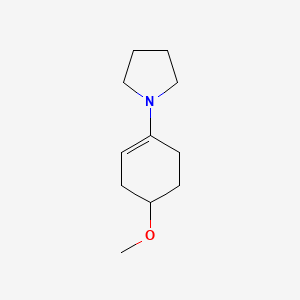
1-(4-Methoxycyclohex-1-en-1-yl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methoxycyclohex-1-en-1-yl)pyrrolidine is a chemical compound with the molecular formula C10H17NO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and cyclohexene, a six-membered ring with one double bond
準備方法
The synthesis of 1-(4-Methoxycyclohex-1-en-1-yl)pyrrolidine typically involves the reaction of pyrrolidine with a methoxy-substituted cyclohexene derivative. One common method is the reaction of pyrrolidine with 4-methoxycyclohexanone under acidic or basic conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other industrial-scale equipment to ensure efficient and consistent production.
化学反応の分析
1-(4-Methoxycyclohex-1-en-1-yl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the double bond in the cyclohexene ring to a single bond, forming a saturated cyclohexane derivative. Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases such as sodium hydride (NaH).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction may produce cyclohexane derivatives.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound may be used as a probe to study the interactions of pyrrolidine derivatives with biological targets. This can help in understanding the role of these compounds in various biological processes.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug discovery and development. It may be investigated for its effects on various biological targets and pathways.
Industry: In industrial applications, the compound can be used as an intermediate in the synthesis of other valuable chemicals. Its unique structure may also make it useful in the development of new materials and products.
作用機序
The mechanism of action of 1-(4-Methoxycyclohex-1-en-1-yl)pyrrolidine is not well-documented. based on its structure, it is likely to interact with various molecular targets through its pyrrolidine and cyclohexene moieties. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
1-(4-Methoxycyclohex-1-en-1-yl)pyrrolidine can be compared with other similar compounds, such as:
1-(1-Cyclohexen-1-yl)pyrrolidine: This compound lacks the methoxy group, which may result in different chemical and biological properties.
4-Methoxycyclohexanone: This compound contains the methoxy group but lacks the pyrrolidine ring, leading to different reactivity and applications.
Pyrrolidine: The parent compound, pyrrolidine, is a simple nitrogen-containing heterocycle with a wide range of applications in chemistry and biology.
The presence of the methoxy group and the cyclohexene ring in this compound makes it unique and potentially more versatile in various applications compared to its simpler counterparts.
特性
CAS番号 |
52290-93-4 |
|---|---|
分子式 |
C11H19NO |
分子量 |
181.27 g/mol |
IUPAC名 |
1-(4-methoxycyclohexen-1-yl)pyrrolidine |
InChI |
InChI=1S/C11H19NO/c1-13-11-6-4-10(5-7-11)12-8-2-3-9-12/h4,11H,2-3,5-9H2,1H3 |
InChIキー |
IKZFNBPDKHJAJE-UHFFFAOYSA-N |
正規SMILES |
COC1CCC(=CC1)N2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



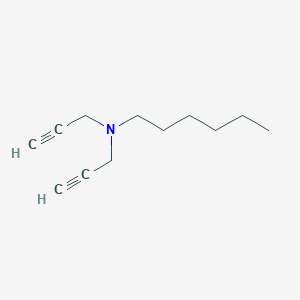

![1-[3,6-Dimethyl-5-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14638518.png)
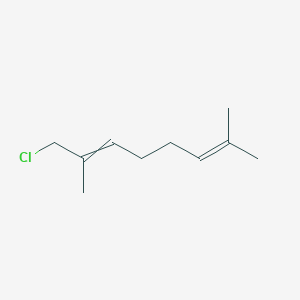
![(1E)-3-tert-Butyl-1-[2-(ethenyloxy)ethyl]triaz-1-ene](/img/structure/B14638544.png)
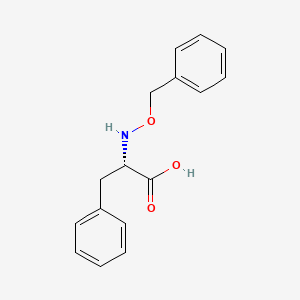

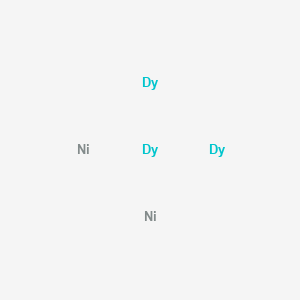
![5-[3-(4-Chlorophenyl)oxiran-2-yl]-3-phenyl-1,2-oxazole](/img/structure/B14638561.png)
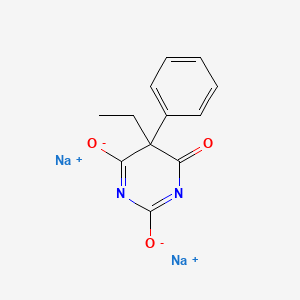
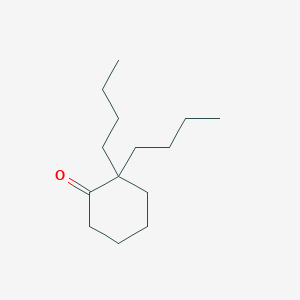
![1-[([1,1'-Biphenyl]-2-yl)oxy]butan-2-ol](/img/structure/B14638587.png)
